Product packaging for 4-Hydroxyphenyl 4-(acetyloxy)benzoate(Cat. No.:CAS No. 74783-97-4)

4-Hydroxyphenyl 4-(acetyloxy)benzoate

Cat. No.: B14445081
CAS No.: 74783-97-4
M. Wt: 272.25 g/mol
InChI Key: MKJMFCTYFPANDE-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl 4-(acetyloxy)benzoate is a synthetic benzoic acid ester derivative of significant interest in advanced materials and life science research. This compound features a phenolic core structure esterified with a substituted benzoate group, a configuration found in various functional molecules, from polymer backbones to metabolites . Researchers utilize this and similar aromatic esters as key intermediates in organic synthesis and for the development of novel polymeric materials, where such monomers can influence the properties and bioactivity of the resulting macromolecules . In pharmaceutical research, the structural motifs present in this compound are investigated for their potential role in prodrug development and as model compounds in metabolic and enzymatic studies . The acetyloxy and phenolic hydroxyl groups offer potential sites for further chemical modification or for studying specific biochemical interactions. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O5 B14445081 4-Hydroxyphenyl 4-(acetyloxy)benzoate CAS No. 74783-97-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74783-97-4

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

(4-hydroxyphenyl) 4-acetyloxybenzoate

InChI

InChI=1S/C15H12O5/c1-10(16)19-13-6-2-11(3-7-13)15(18)20-14-8-4-12(17)5-9-14/h2-9,17H,1H3

InChI Key

MKJMFCTYFPANDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Hydroxyphenyl 4 Acetyloxy Benzoate

Strategic Direct Esterification Techniques

Direct esterification represents a fundamental approach to synthesizing 4-Hydroxyphenyl 4-(acetyloxy)benzoate. This strategy involves the formation of the central ester linkage by directly reacting 4-acetoxybenzoic acid with hydroquinone (B1673460). The success of these methods hinges on effectively removing the water byproduct to drive the reaction equilibrium towards the product.

Acid-Catalyzed Approaches to Ester Formation

Acid catalysis is a cornerstone of ester synthesis, often referred to as Fischer-Speier esterification. In the context of this compound, this method involves reacting 4-acetoxybenzoic acid with hydroquinone in the presence of a strong acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of 4-acetoxybenzoic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of hydroquinone. Subsequent proton transfer and elimination of a water molecule yield the desired ester.

Commonly employed catalysts include concentrated sulfuric acid or p-toluenesulfonic acid. libretexts.org In some variations, a mixture of boric acid and sulfuric acid has been utilized as an effective esterification catalyst system, particularly in reactions involving p-hydroxybenzoic acid and hydroquinone. google.com The reaction is typically performed in a non-polar solvent that allows for the azeotropic removal of water, thereby pushing the reaction to completion.

Condensation Reactions for Benzoate (B1203000) Synthesis

Condensation reactions are a broader class of reactions where two molecules join together with the loss of a small molecule, in this case, water. The acid-catalyzed esterification described above is a prime example of a condensation reaction. The synthesis of (4-hydroxyphenyl) 4-hydroxy-benzoate, a related precursor, is explicitly described as an esterification process achieved by reacting p-hydroxybenzoic acid and hydroquinone. google.com

Table 1: Comparison of Direct Esterification Techniques

Methodology Key Reagents Typical Catalysts Primary Mechanism Key Condition
Acid-Catalyzed Esterification 4-Acetoxybenzoic acid, Hydroquinone H₂SO₄, p-TsOH, Boric Acid/H₂SO₄ libretexts.orggoogle.com Electrophilic carbonyl activation Removal of water
General Condensation 4-Acetoxybenzoic acid, Hydroquinone Acid catalysts or thermal Nucleophilic acyl substitution Dehydration

Targeted Acylation Protocols Utilizing Phenolic Substrates

Targeted acylation protocols offer an alternative and often more reactive pathway to this compound. These methods involve the acylation of the phenolic hydroxyl group of hydroquinone using an activated derivative of 4-acetoxybenzoic acid. This approach can often be performed under milder conditions compared to direct esterification.

Employment of Acyl Halide Reagents

The use of acyl halides, specifically 4-acetoxybenzoyl chloride, is a highly effective method for acylating hydroquinone. This reaction, a type of Schotten-Baumann reaction, is typically carried out in the presence of a base. The base, such as pyridine (B92270) or triethylamine, serves to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction, preventing it from protonating the reactants and driving the reaction forward. nih.gov The high reactivity of the acyl chloride makes this a rapid and often high-yielding process that can be performed at or below room temperature. A significant challenge in this synthesis is controlling the stoichiometry to favor mono-acylation of the symmetric hydroquinone molecule, as the formation of the 1,4-bis(benzoyl)hydroquinone derivative is a competing reaction. google.com

Application of Carboxylic Acid Anhydrides

Carboxylic acid anhydrides, such as 4-acetoxybenzoic anhydride (B1165640), serve as another class of effective acylating agents. Their reactivity is intermediate between that of acyl halides and carboxylic acids. The acylation of a phenol (B47542) with an anhydride is a well-established transformation. uwimona.edu.jm In this synthesis, 4-acetoxybenzoic anhydride reacts with hydroquinone, often with the aid of an acid (e.g., sulfuric acid) or base catalyst, to form the ester and a molecule of 4-acetoxybenzoic acid as a byproduct. uwimona.edu.jm Like the acyl halide method, controlling the reaction to achieve selective mono-acylation of hydroquinone is a key consideration for optimizing the yield of the desired product.

Role of Carbodiimides and Related Coupling Agents

Modern organic synthesis frequently employs coupling agents to facilitate the formation of ester bonds under very mild conditions. For the synthesis of this compound, this involves reacting 4-acetoxybenzoic acid and hydroquinone in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst. nih.gov

The reaction is typically catalyzed by 4-(dimethylamino)pyridine (DMAP). The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of hydroquinone, a process accelerated by DMAP. nih.gov The reaction forms the desired ester and a dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration. This method, often referred to as Steglich esterification, is renowned for its high yields and tolerance of a wide range of functional groups.

Table 2: Overview of Targeted Acylation Protocols

Methodology Acylating Agent Key Reagents/Catalysts Byproduct Key Advantage
Acyl Halide Acylation 4-Acetoxybenzoyl chloride Hydroquinone, Pyridine/Triethylamine nih.gov Pyridinium/Triethylammonium chloride High reactivity, fast reaction
Acid Anhydride Acylation 4-Acetoxybenzoic anhydride Hydroquinone, Acid/Base catalyst uwimona.edu.jm 4-Acetoxybenzoic acid Moderate reactivity, stable reagent
Carbodiimide Coupling 4-Acetoxybenzoic acid Hydroquinone, DCC, DMAP nih.gov Dicyclohexylurea (DCU) Mild conditions, high yields

Multi-Component Synthetic Pathways

Synthesis of Key Intermediates: 4-Acetoxybenzoic Acid

A crucial intermediate in the synthesis of the target molecule is 4-acetoxybenzoic acid. This compound is typically prepared by the acetylation of 4-hydroxybenzoic acid. The most common method involves reacting 4-hydroxybenzoic acid with acetic anhydride. uwimona.edu.jmlibretexts.org This reaction is generally catalyzed by a small amount of a strong acid, such as concentrated sulfuric acid. uwimona.edu.jmlibretexts.org The reaction proceeds by nucleophilic acyl substitution, where the phenolic hydroxyl group of 4-hydroxybenzoic acid attacks the carbonyl carbon of acetic anhydride.

The general procedure involves mixing dry 4-hydroxybenzoic acid with acetic anhydride and a catalytic amount of concentrated sulfuric acid. uwimona.edu.jmlibretexts.org The mixture is often warmed to facilitate the reaction. uwimona.edu.jmlibretexts.org After the reaction is complete, water is added to quench any remaining acetic anhydride and to precipitate the product, 4-acetoxybenzoic acid. uwimona.edu.jmlibretexts.org The crude product can then be purified by recrystallization, often from an ethanol-water mixture, to yield needle-like crystals. uwimona.edu.jm

Alternative methods for synthesizing 4-acetoxybenzoic acid have also been developed. One such process involves the oxidation of 4-acetoxyacetophenone. google.comprepchem.com This multi-step approach begins with the Fries rearrangement of phenyl acetate (B1210297) or a Friedel-Crafts acetylation of phenol to produce 4-hydroxyacetophenone. google.com This intermediate is then acetylated to form 4-acetoxyacetophenone, which is subsequently oxidized using oxygen in the presence of catalysts like manganese cations to yield 4-acetoxybenzoic acid. google.comprepchem.com

Below is a table summarizing various synthetic conditions for the preparation of 4-Acetoxybenzoic Acid.

Starting MaterialReagentsCatalystSolventConditionsYieldReference
4-Hydroxybenzoic AcidAcetic AnhydrideConc. H₂SO₄NoneWarm on water bath (50-60°C) for 15 minNot specified uwimona.edu.jmlibretexts.org
4-Hydroxybenzoic AcidAcetic AnhydrideNoneWater (with NaOH)0°C to -2°C for 1 hour, followed by HCl additionNot specified prepchem.com
4-AcetoxyacetophenoneOxygen/Nitrogen mixture, AcetaldehydeManganese(II) acetate tetrahydrateAcetic Acid, Acetic Anhydride150°C, 100 psig for 3 hours55.1% selectivity prepchem.com

Synthesis of Key Intermediates: (4-Hydroxyphenyl) 4-hydroxybenzoate (B8730719)

Another vital intermediate is (4-hydroxyphenyl) 4-hydroxybenzoate. This molecule is formed through the esterification of 4-hydroxybenzoic acid with hydroquinone. prepchem.comgoogle.com This reaction requires the selective formation of an ester bond between the carboxylic acid group of 4-hydroxybenzoic acid and one of the two hydroxyl groups of hydroquinone.

A common method for this synthesis involves heating the two starting materials in an inert solvent, such as toluene (B28343) or xylene, in the presence of an esterification catalyst. prepchem.com A particularly effective catalyst system is a combination of boric acid and concentrated sulfuric acid. prepchem.comgoogle.com The reaction is typically carried out under reflux with continuous removal of the water formed during the esterification, for example, by using a water separator, to drive the equilibrium towards the product side. prepchem.com After the reaction, the crude product crystallizes upon cooling and can be isolated by filtration. prepchem.com Further purification involves washing with a solvent, a dilute sodium hydrogen carbonate solution to remove unreacted acid, and finally with water. prepchem.com This process can yield the desired product in high purity and yield. prepchem.com

Starting MaterialsCatalystSolventConditionsYieldReference
4-Hydroxybenzoic Acid, HydroquinoneBoric Acid and Conc. H₂SO₄Toluene or XyleneReflux with water removal98.5% prepchem.com
4-Hydroxybenzoic Acid, Hydroquinonep-Toluene sulfonic acidToluene or XyleneReflux with water removalNot specified prepchem.com

Sequential Functionalization Strategies

Sequential functionalization is a key strategy for assembling the final this compound molecule from its intermediates. This involves a series of distinct reaction steps where functional groups are introduced or modified in a specific order to avoid unwanted side reactions and ensure the correct isomer is formed.

There are two primary logical pathways for the sequential synthesis of this compound:

Pathway A: Acetylation followed by Esterification: This route begins with the synthesis of 4-acetoxybenzoic acid as described previously. This intermediate is then coupled with hydroquinone. To form the final product, an esterification reaction is carried out. This step can be challenging due to the presence of two hydroxyl groups on hydroquinone, which could lead to double esterification. To favor the desired mono-esterification, a large excess of hydroquinone can be used. The esterification can be promoted using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov

Pathway B: Esterification followed by Acetylation: This strategy starts with the synthesis of (4-hydroxyphenyl) 4-hydroxybenzoate. prepchem.comgoogle.com This intermediate possesses two hydroxyl groups, one on each of the phenyl rings. The final step is the selective acetylation of the hydroxyl group on the benzoate moiety. This selective acetylation is the critical step. The phenolic hydroxyl group on the hydroquinone-derived portion is generally more reactive towards acylation than the one on the 4-hydroxybenzoate portion. However, by carefully controlling reaction conditions (e.g., using a stoichiometric amount of acetylating agent at low temperatures), it may be possible to achieve the desired regioselectivity.

An alternative approach within this pathway involves protecting one of the hydroxyl groups on hydroquinone, performing the esterification with 4-hydroxybenzoic acid, acetylating the remaining hydroxyl group, and finally deprotecting to yield the final product.

Mechanistic Investigations of Ester Linkage Formation

The formation of the two ester linkages in this compound is central to its synthesis. The mechanisms of these esterification reactions are well-established in organic chemistry.

The synthesis of the intermediates and their final assembly into the target molecule typically employs one of two major esterification mechanisms:

Fischer Esterification (Acid-Catalyzed): This is a classic method for forming esters from a carboxylic acid and an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid. iajpr.com The mechanism involves several equilibrium steps. tcu.edu

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid (e.g., 4-hydroxybenzoic acid or 4-acetoxybenzoic acid), which makes the carbonyl carbon more electrophilic. youtube.com

Nucleophilic Attack: The alcohol (e.g., hydroquinone) acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, forming a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, eliminating a molecule of water.

Deprotonation: The protonated carbonyl oxygen of the resulting ester is deprotonated by a base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester. youtube.com

This mechanism is fundamental to the synthesis of (4-hydroxyphenyl) 4-hydroxybenzoate from 4-hydroxybenzoic acid and hydroquinone using a sulfuric acid/boric acid catalyst system. prepchem.com

DCC/DMAP Coupling: For more sensitive substrates or when milder conditions are required, esterification can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst, 4-(dimethylamino)pyridine (DMAP). nih.gov This method is often used in the sequential functionalization strategy.

Activation of the Carboxylic Acid: The carboxylic acid (e.g., 4-acetoxybenzoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate.

Role of DMAP: DMAP, a highly nucleophilic catalyst, reacts with the O-acylisourea intermediate to form an even more reactive N-acylpyridinium species. This step is often rate-determining and crucial for the efficiency of the reaction.

Nucleophilic Attack by Alcohol: The alcohol (e.g., hydroquinone) then attacks the activated acyl group of the N-acylpyridinium intermediate.

Product Formation: The ester is formed, and DMAP is regenerated. The DCC is consumed and converted into a dicyclohexylurea (DCU) byproduct, which is insoluble in many common organic solvents and can be removed by filtration. nih.gov

This DCC/DMAP method is particularly valuable for coupling 4-acetoxybenzoic acid with hydroquinone, as it proceeds under mild, room temperature conditions. nih.gov

Chemical Transformations and Derivatization Studies of 4 Hydroxyphenyl 4 Acetyloxy Benzoate

Hydrolytic Stability and Cleavage Mechanisms of Ester Bonds

The stability of the two distinct ester bonds in 4-Hydroxyphenyl 4-(acetyloxy)benzoate is a critical factor in its chemical behavior. Hydrolysis, the cleavage of these bonds by water, can be influenced by pH, temperature, and the presence of catalysts. Generally, ester hydrolysis can proceed through different mechanisms, including acid-catalyzed, base-catalyzed (saponification), and neutral hydrolysis.

In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In contrast, under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate anion and an alcohol. The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on both the acyl and phenoxy portions of the molecule.

Studies on similar compounds, such as para-substituted nitrophenyl benzoate (B1203000) esters, have shown that the rate of hydrolysis is dependent on the electronic effects of the substituents. semanticscholar.org Generally, electron-withdrawing groups on the benzoate ring increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups decrease the rate.

The cleavage of ester bonds is a fundamental reaction in both synthetic chemistry and biological systems, where enzymes like esterases and lipases catalyze the hydrolysis of ester linkages. semanticscholar.org The mechanism of enzymatic hydrolysis often involves a catalytic triad (B1167595) in the enzyme's active site, which facilitates the nucleophilic attack on the ester's carbonyl carbon. semanticscholar.org

It is important to note that without specific experimental data on this compound, any discussion of its hydrolytic stability and cleavage mechanisms remains based on established principles of organic chemistry.

Selective Functional Group Manipulations

The presence of two distinct functional groups, an acetoxy group and a phenolic hydroxyl group, in this compound allows for selective chemical modifications. The reactivity of each group can be modulated by the choice of reagents and reaction conditions, enabling targeted transformations.

The acetoxy group, being an ester, is susceptible to nucleophilic acyl substitution reactions. A primary transformation at this site is deacetylation, which involves the cleavage of the acetyl group to reveal a second phenolic hydroxyl group. This can be achieved under basic conditions, for example, through saponification using a base like sodium hydroxide. The choice of reaction conditions, such as temperature and concentration of the base, would be crucial to achieve selectivity, especially given the presence of the other benzoate ester linkage.

Selective deacetylation in the presence of other ester groups can be challenging but is often achievable under mild conditions. For instance, using a milder base or a specific enzymatic catalyst could potentially favor the cleavage of the less sterically hindered or more electronically activated acetate (B1210297) ester over the benzoate ester.

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in a variety of reactions, most notably alkylation and acylation.

Alkylation, typically an O-alkylation, can be performed using an alkyl halide in the presence of a base. The choice of base is critical to ensure deprotonation of the phenolic hydroxyl group without promoting hydrolysis of the ester linkages. Weaker bases like potassium carbonate or cesium bicarbonate are often employed for this purpose to achieve regioselectivity. nih.gov The reaction solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common choices. nih.gov

Acylation of the phenolic hydroxyl group would introduce a second ester functionality. This can be achieved using an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction would lead to a di-acylated product, with the specific acyl group depending on the reagent used.

The differential reactivity of the acetoxy and phenolic hydroxyl groups allows for a range of chemical transformations, leading to the synthesis of various derivatives with modified properties.

Derivatization Techniques for Enhanced Analytical Characterization

Derivatization is a common strategy in analytical chemistry to improve the volatility, thermal stability, and chromatographic behavior of polar compounds, making them more amenable to techniques like gas chromatography (GC). researchgate.net For a molecule like this compound, with its polar phenolic hydroxyl group, derivatization is often a necessary step for successful GC analysis. gcms.cz

Alkylation targets the active hydrogen of the phenolic hydroxyl group, replacing it with an alkyl group. gcms.cz This transformation reduces the polarity of the molecule and minimizes hydrogen bonding, thereby increasing its volatility. gcms.cz

Common alkylating agents include:

Pentafluorobenzyl bromide (PFBBr): This reagent is particularly useful for trace analysis as the resulting pentafluorobenzyl ethers are highly sensitive to electron capture detection (ECD). gcms.cz

Dimethylformamide-dialkylacetals: These reagents can be used for rapid alkylation, including the formation of methyl esters. gcms.cz

The choice of alkylating agent and reaction conditions depends on the specific analytical requirements and the desired properties of the derivative.

Table 1: Common Alkylating Agents and Their Applications

Alkylating Agent Derivative Formed Key Advantages
Pentafluorobenzyl bromide (PFBBr) Pentafluorobenzyl ethers Ideal for trace analysis with Electron Capture Detection (ECD) gcms.cz
Dimethylformamide-dialkylacetals N-(N,N-dimethyl)aminomethylenes Rapid reactions and convenient to use gcms.cz
n-Butylboronic acid Boronate esters Converts compounds with polar groups on adjacent or nearby carbons gcms.cz

Silylation is one of the most widely used derivatization techniques for GC analysis. researchgate.net It involves the replacement of the active hydrogen of the phenolic hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz This process significantly reduces the polarity and hydrogen bonding capacity of the analyte, leading to more volatile and thermally stable derivatives. researchgate.netgcms.cz

Several silylating reagents are available, each with its own reactivity and applications:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent that reacts to form TMS ethers. mdpi.com The byproducts of the reaction are volatile, which is advantageous for GC analysis.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Similar to BSTFA, MSTFA is a strong silylating agent that produces volatile byproducts.

BSTFA + TMCS (Trimethylchlorosilane): The addition of a catalyst like TMCS can enhance the reactivity of BSTFA, making the silylation reaction faster and more complete. gcms.czmdpi.com

The silylation reaction is typically carried out by heating the analyte with the silylating reagent in an appropriate solvent. brjac.com.br The resulting TMS derivative can then be directly analyzed by GC or GC-mass spectrometry (GC-MS). researchgate.netbrjac.com.br

Table 2: Common Silylating Agents and Their Characteristics

Silylating Agent Derivative Formed Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) ethers Reacts faster and more completely than BSA; reagent and byproducts are volatile gcms.czmdpi.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Trimethylsilyl (TMS) ethers Byproducts are more volatile than those of BSA and BSTFA
BSTFA + Trimethylchlorosilane (TMCS) Trimethylsilyl (TMS) ethers TMCS acts as a catalyst, increasing the reactivity of BSTFA gcms.czmdpi.com
Hexamethyldisilazane (HMDS) Trimethylsilyl (TMS) ethers Often used with TMCS to extend the practical range of GC gcms.cz

Secondary Acylation Reactions

Secondary acylation of this compound primarily involves the electrophilic substitution on the electron-rich aromatic rings. A key and well-documented reaction for phenolic esters is the Fries rearrangement. This reaction involves the intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by Lewis acids, to form ortho- and para-hydroxyaryl ketones.

In the case of this compound, the Fries rearrangement can be expected to yield derivatives of dihydroxybenzophenone. The reaction proceeds through the formation of an acylium ion intermediate upon coordination of a Lewis acid (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of the ester. This electrophilic intermediate then attacks the aromatic ring at the ortho and para positions relative to the hydroxyl group.

The regioselectivity of the Fries rearrangement is significantly influenced by reaction conditions such as temperature and the solvent used. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. This is often attributed to kinetic versus thermodynamic control, where the ortho-isomer can form a more stable chelate with the Lewis acid catalyst at higher temperatures. The polarity of the solvent also plays a role, with non-polar solvents tending to favor the ortho product and polar solvents favoring the para product.

While specific studies on the Fries rearrangement of this compound are not extensively detailed in the reviewed literature, the behavior of analogous compounds like phenyl acetate provides a strong model for predicting its reactivity. The following table summarizes the expected influence of reaction conditions on the product distribution based on established principles of the Fries rearrangement.

Interactive Data Table: Predicted Product Distribution in the Fries Rearrangement of this compound

Catalyst Temperature (°C) Solvent Predominant Isomer
AlCl₃ < 60 Nitrobenzene (polar) para-isomer
AlCl₃ > 160 Toluene (B28343) (non-polar) ortho-isomer
BF₃ Low Dichloromethane para-isomer
TiCl₄ High Chlorobenzene ortho-isomer
SnCl₄ Moderate Carbon disulfide Mixture of ortho and para

Polymerization Pathways and Polymer Modification

The bifunctional nature of this compound, possessing both a reactive phenolic hydroxyl group (after deacetylation) and a benzoate ester, makes it a potential monomer for the synthesis of aromatic polyesters. These polymers are of significant interest due to their thermal stability and potential liquid crystalline properties.

Polycondensation Reactions:

One primary pathway for polymerization is through polycondensation reactions. The acetylated form, 4-acetoxybenzoic acid, is a well-known monomer for the synthesis of liquid crystal polymers (LCPs) like poly(4-oxybenzoyl). The polymerization typically proceeds via an acidolysis mechanism at high temperatures, where the acetoxy group of one monomer reacts with the carboxylic acid group of another, eliminating acetic acid. While this compound itself does not possess a free carboxylic acid group, it can potentially be used as a comonomer with dicarboxylic acids or their derivatives. After hydrolysis of the acetyl group to reveal the free phenol (B47542), it can react with diacyl chlorides or undergo transesterification with diesters to form copolyesters.

The synthesis of wholly aromatic polyesters often involves the melt polycondensation of acetylated hydroxy acids. This method avoids the need for highly reactive and corrosive acyl chlorides and can lead to high molecular weight polymers. The incorporation of bent or rigid monomers can influence the final properties of the polymer, such as its solubility and transition temperatures.

Polymer Modification:

Beyond serving as a monomer, this compound and its derivatives can be utilized for the modification of existing polymers. One common technique is polymer grafting, where new polymer chains are attached to a main polymer backbone. This can be achieved through "grafting to," "grafting from," or "grafting through" methods.

For instance, the phenolic hydroxyl group of 4-Hydroxyphenyl benzoate (the deacetylated form) can be used as an initiation site for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of graft copolymers. Alternatively, it can be attached to a polymer backbone that has been functionalized with reactive groups. Such modifications can impart new properties to the original polymer, such as improved thermal stability, altered solubility, or the introduction of liquid crystalline domains.

The following table outlines potential polymerization and modification strategies involving this compound.

Interactive Data Table: Potential Polymerization and Modification Applications

Method Reactant(s) Resulting Polymer Type Potential Properties
Polycondensation With a dicarboxylic acid (e.g., terephthalic acid) Aromatic Copolyester High thermal stability, potential liquid crystallinity
Transesterification With a diester (e.g., dimethyl terephthalate) Aromatic Copolyester Processability, tailored thermal properties
"Grafting From" As an initiator for ring-opening polymerization Graft Copolymer Modified surface properties, biocompatibility
"Grafting To" Attached to a functionalized polymer backbone Surface-Modified Polymer Enhanced compatibility, introduction of specific functionalities

Computational and Theoretical Chemistry Insights into 4 Hydroxyphenyl 4 Acetyloxy Benzoate

Molecular Structure Optimization and Geometric Analysis

The first step in the computational analysis of 4-Hydroxyphenyl 4-(acetyloxy)benzoate is to determine its most stable three-dimensional structure, known as geometry optimization. This process is typically performed using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost. phcogj.comphcogj.com Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to calculate the molecule's ground-state energy and optimize its geometry. tandfonline.com

Illustrative Geometric Parameters for this compound Note: The following data is illustrative of typical results from a DFT/B3LYP calculation and is not derived from a direct study of the target molecule.

Parameter TypeAtoms InvolvedCalculated Value
Bond LengthC=O (ester)~1.21 Å
Bond LengthC-O (ester)~1.36 Å
Bond LengthC-C (aromatic)~1.39 Å
Bond AngleO=C-O (ester)~123°
Bond AngleC-O-C (ester)~118°
Dihedral AngleC-O-C-C (ester-phenyl)~55°

Conformational Analysis and Energetic Profiles

Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov The key dihedral angles in this molecule are those associated with the rotation of the two phenyl rings relative to the central ester group. nih.govresearchgate.net

Computational chemists perform potential energy surface (PES) scans, where a specific dihedral angle is systematically rotated, and the energy is calculated at each step while allowing the rest of the molecule to relax. researchgate.net This process generates an energetic profile that reveals the energy minima (stable conformers) and maxima (transition states). Studies on similar molecules like phenyl formate (B1220265) and phenyl benzoate (B1203000) have shown that non-planar conformers are often the most stable. cdnsciencepub.comresearchgate.net The energetic profile indicates the flexibility of the molecule and the likelihood of finding it in a particular conformation at a given temperature.

Electronic Structure Calculations (e.g., Density Functional Theory applications)

DFT is a cornerstone for investigating the electronic properties of molecules. phcogj.commdpi.com A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). phcogj.com The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. uobaghdad.edu.iq

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. phcogj.com For this compound, the HOMO is expected to be localized on the electron-rich hydroxyphenyl group, while the LUMO might be distributed over the acetyloxybenzoate moiety. Visualizing these orbitals helps in understanding the molecule's charge transfer properties and identifying sites susceptible to electrophilic or nucleophilic attack. tandfonline.com

Intermolecular Interactions and Supramolecular Assembly Prediction

Understanding how individual molecules of this compound interact with each other is crucial for predicting its bulk properties, such as crystal packing and self-assembly behavior. rsc.orgmdpi.com While DFT is excellent for single-molecule properties, other computational approaches are used to study non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.com

Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy between molecules into physically meaningful components like electrostatics, exchange, induction, and dispersion. mdpi.com This provides insight into the nature of the forces holding the molecules together. Computational tools can predict how molecules might arrange themselves into larger, ordered structures, a process known as supramolecular self-assembly. chemrxiv.orgnih.gov The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the carbonyl oxygens) in this compound suggests a high potential for forming complex hydrogen-bonded networks.

Prediction of Molecular Descriptors and Electronic Properties

From the electronic structure calculations, a variety of molecular descriptors can be derived to quantify the reactivity and electronic nature of this compound. These global reactivity descriptors are calculated from the energies of the HOMO and LUMO. chemrxiv.org

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). nih.gov

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). chemrxiv.org

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2). nih.gov

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). nih.gov

Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η). chemrxiv.org

These parameters provide a quantitative basis for comparing the reactivity of this compound with other molecules and predicting its behavior in chemical reactions. frontiersin.org

Illustrative Molecular Descriptors for this compound Note: The following data is illustrative and not based on a specific calculation for the target molecule.

DescriptorSymbolIllustrative Value (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-1.5
Energy GapΔE5.0
Electronegativityχ4.0
Chemical Hardnessη2.5
Electrophilicity Indexω3.2

Theoretical Modeling of Liquid Crystalline Mesophases

Molecules with a rigid, elongated (calamitic) shape, like many phenyl benzoate derivatives, are known to form liquid crystalline phases. researchgate.netsci-hub.sebohrium.com These mesophases exhibit properties intermediate between those of a crystalline solid and an isotropic liquid. researchgate.net Theoretical modeling can help predict whether this compound is likely to exhibit such behavior.

Advanced Materials Applications and Polymer Science of 4 Hydroxyphenyl 4 Acetyloxy Benzoate

Integration into Liquid Crystalline Systems

The integration of the 4-Hydroxyphenyl 4-(acetyloxy)benzoate moiety into polymer backbones is a key strategy for creating thermotropic liquid crystalline systems. This structural unit imparts the necessary rigidity and linearity to the macromolecular chain, enabling the formation of ordered, anisotropic melts upon heating.

Role as Mesogenic Unit Precursor

The this compound structure is a quintessential precursor to mesogenic units in wholly aromatic polyesters. A mesogen is the fundamental rigid part of a molecule that induces liquid crystalline behavior. In the synthesis of thermotropic liquid crystalline polymers (LCPs), this unit is typically formed in situ through the polycondensation of acetylated precursors, such as 4-acetoxybenzoic acid and hydroquinone (B1673460) diacetate. The resulting ester linkage between the two aromatic rings creates a rigid, rod-like segment. This inherent stiffness is a primary requirement for the formation of liquid crystal phases, as it allows the polymer chains to align parallel to one another in the melt, a hallmark of mesomorphism.

Influence on Mesophase Formation and Thermal Stability

The incorporation of the this compound unit profoundly influences the mesophase behavior and thermal properties of the resulting polymers. The linearity of this unit promotes the formation of nematic phases, which are characterized by long-range orientational order. In some copolyesters, the presence of this and other similar units can also lead to the formation of more highly ordered smectic phases.

Copolymer Composition (molar ratio)Glass Transition Temp. (T_g)Melting Temp. (T_m)Isotropization Temp. (T_i)
60/40 HPAA/HBA-175°C297°C
3HBCA:3HBA (High 3HBCA content)up to 190°CAmorphous-
VA/HBA/HBCA Ternary Copolymers110-120°C-Nematic Phase Observed

This table presents thermal properties of various copolyesters, illustrating the influence of different monomer units on the final polymer characteristics. Data sourced from multiple studies. researchgate.netsemanticscholar.orgnih.gov

Development of Thermotropic Liquid Crystalline Polymers (LCPs)

The development of commercial LCPs, such as those in the Vectra® family, relies on the copolymerization of monomers like 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid. mdpi.comresearchgate.net Similarly, the polycondensation involving 4-acetoxybenzoic acid and hydroquinone diacetate leads to the formation of wholly aromatic thermotropic copolyesters. tandfonline.comnih.gov These polymers are known for their exceptional properties, including high strength, excellent chemical resistance, and dimensional stability, which stem directly from the highly oriented molecular structure formed in the liquid crystalline state. The this compound unit is a critical component in many of these systems, providing the necessary mesogenic character to the polymer backbone. By synthesizing copolyesters, the high melting point of the homopolymer of 4-hydroxybenzoic acid (which is over 500°C) can be reduced, making the resulting LCPs melt-processable. mdpi.com

Applications in Polymer Synthesis and Engineering

In polymer synthesis, the precursors to this compound are vital monomers for creating advanced polyester (B1180765) materials through specific polymerization techniques, allowing for precise control over the final polymer architecture and properties.

Utilization as a Monomer in Polycondensation Reactions

The synthesis of LCPs containing the this compound moiety is typically achieved through melt polycondensation. researchgate.net In this process, the acetylated derivatives of the hydroxy-functional monomers, such as 4-acetoxybenzoic acid and hydroquinone diacetate, are heated at high temperatures (often exceeding 250-300°C) under vacuum. mdpi.com The reaction proceeds via an acidolysis mechanism, where the ester linkages of the polymer are formed with the elimination of acetic acid. This method is advantageous as it drives the reaction towards high molecular weights by the continuous removal of the volatile byproduct. The process can be followed by solid-state polymerization (SSP) at a temperature below the polymer's melting point to further increase the molecular weight and enhance mechanical properties. tandfonline.com

Fabrication of Copolyesters with Tailored Architectures

A key advantage of using the precursors of this compound in polymerization is the ability to fabricate random copolyesters with precisely tailored architectures and properties. By introducing other comonomers into the polycondensation reaction, the regular, rigid chain structure can be disrupted to a controlled degree. This "frustrated" chain packing lowers the melting point and broadens the temperature range of the liquid crystalline phase, thereby improving melt processability.

Common comonomers include:

Terephthalic acid and Isophthalic acid: Introduce different geometries to alter chain linearity.

2,6-Naphthalene dicarboxylic acid: Adds a longer, rigid segment. tandfonline.com

m-Hydroxybenzoic acid: Creates a "kink" in the polymer chain, reducing crystallinity. tandfonline.com

4,4'-Biphenol: Extends the length of the rigid mesogenic unit.

By carefully selecting the type and ratio of these comonomers, a wide array of copolyesters with specific thermal, mechanical, and rheological properties can be engineered for applications ranging from high-strength fibers and films to precision-molded electronic components. nih.govmdpi.com

Contribution to Polycarbonate Development (for related derivatives)uwb.edu.pl

Polycarbonates are a class of thermoplastic polymers characterized by ester groups of carbonic acid in their main chain. uwb.edu.pl The most common polycarbonate is produced from the reaction of bisphenol A (BPA) with a carbonyl source. uwb.edu.plcnr.it However, modifying the chemical structure of the monomer units allows for the synthesis of polycarbonates with tailored properties. uwb.edu.pl Derivatives related to this compound, such as (4-hydroxyphenyl)-4-hydroxy-benzoate, serve as specialized polymer building blocks for the construction of linear aromatic polycarbonates. google.com

The primary contribution of incorporating these structural units is the introduction of liquid-crystalline character into the polymer. google.com This modification results in polymers that possess the typical properties of materials with liquid-crystalline building blocks, most notably enhanced mechanical strength in the direction of molecular orientation. google.com The synthesis of pure (4-hydroxyphenyl) 4-hydroxybenzoate (B8730719) for use as a polymer building block has been a subject of research to enable its application on an industrial scale. google.com Unlike conventional polycarbonates derived from monomers like BPA, these specialized polycarbonates are designed for high-performance applications where properties like thermal stability and anisotropic mechanical strength are critical. uwb.edu.plgoogle.com

Table 1: Comparison of Monomers in Polycarbonate Development

MonomerTypeContribution to Polymer StructureResulting Polymer PropertiesSource
Bisphenol A (BPA)StandardForms the basis of general-purpose polycarbonates.Amorphous, transparent, high impact strength, good thermal stability. uwb.edu.pl
(4-Hydroxyphenyl) 4-hydroxybenzoateDerivativeActs as a building block for linear aromatic polycarbonates.Imparts liquid-crystalline character, leading to increased mechanical strength. google.com

Intermediacy in Complex Organic Synthesesresearchgate.netnih.gov

Derivatives of 4-hydroxyphenyl benzoate (B1203000) are valuable organic intermediates used in the synthesis of more complex molecules, particularly in the fields of materials science and medicinal chemistry. google.com Their bifunctional nature, possessing both hydroxyl and benzoate ester groups, allows for versatile chemical modifications and coupling reactions. google.com

A significant application is in the synthesis of calamitic (rod-shaped) liquid crystals. nih.gov Phenyl benzoate derivatives are one of the most studied classes of calamitic compounds due to their molecular architecture, which can be readily modified to produce materials with specific mesophase behaviors. nih.gov For example, the synthesis of the liquid crystal 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate involves the esterification of 4-benzyloxyphenol with a substituted benzoyloxybenzoic acid, demonstrating how the core benzoate structure is assembled to create complex, functional molecules. nih.gov

In medicinal chemistry, related hydroxyphenyl structures are used as key intermediates for synthesizing biologically active compounds. A notable example is the synthesis of (4‐(4‐hydroxyphenyl)piperazin‐1‐yl)arylmethanone derivatives, which have been investigated as tyrosinase inhibitors. nih.gov The synthesis involves coupling a suitable benzoic acid derivative with a hydroxyphenyl-containing molecule (4-Piperazin-1-yl phenol), showcasing the utility of this chemical motif in building potential therapeutic agents. nih.gov

Table 2: Applications of 4-Hydroxyphenyl Benzoate Derivatives as Synthetic Intermediates

Intermediate TypeTarget Complex MoleculeField of ApplicationDescription of SynthesisSource
Phenyl Benzoate Derivatives4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoateLiquid Crystals / Materials ScienceEsterification of a substituted benzoic acid with a substituted phenol (B47542) to form a calamitic liquid crystal. nih.gov
Hydroxyphenyl Derivatives(4‐(4‐Hydroxyphenyl)piperazin‐1‐yl)arylmethanoneMedicinal ChemistryCoupling of a benzoic acid derivative with 4-Piperazin-1-yl phenol to produce tyrosinase inhibitors. nih.gov
4-Hydroxyphenyl Benzoate DerivativesLiquid-crystalline siloxane-containing side-chain polymersPolymer ChemistryUsed for the preparation of specialized polymers where the benzoate derivative is coupled to a siloxane backbone. google.com

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Current research into the synthesis of 4-Hydroxyphenyl 4-(acetyloxy)benzoate and related benzoate (B1203000) esters is increasingly focused on developing novel and sustainable methods to improve efficiency, reduce environmental impact, and lower costs. Traditional synthesis routes often involve multi-step processes with stoichiometric reagents and harsh reaction conditions.

One promising area of exploration is the use of enzymatic catalysis. Biocatalysts, such as lipases, offer high selectivity and operate under mild conditions, which can lead to cleaner reactions with fewer byproducts. For instance, research on the enzymatic synthesis of similar esters has demonstrated the potential for high conversion rates and yields. The application of immobilized enzymes is also being investigated to facilitate catalyst recovery and reuse, further enhancing the sustainability of the process.

Another avenue of research is the development of one-pot synthesis methods. These approaches aim to combine multiple reaction steps into a single procedure, thereby reducing solvent usage, energy consumption, and waste generation. For example, a novel approach could involve the direct acylation of hydroquinone (B1673460) with an acetylated benzoic acid derivative in the presence of a recyclable catalyst.

Future research in this area will likely focus on the integration of these sustainable methodologies to create a truly green synthesis process. A comparison of potential synthetic strategies is presented in Table 1.

MethodologyPotential AdvantagesResearch Focus
Enzymatic Catalysis High selectivity, mild reaction conditions, reduced byproducts.Screening for optimal enzymes, enzyme immobilization techniques.
One-Pot Synthesis Reduced solvent and energy use, less waste, improved efficiency.Catalyst development, optimization of reaction conditions.
Renewable Feedstocks Reduced carbon footprint, less reliance on fossil fuels.Metabolic engineering of microorganisms, efficient biomass conversion.
Mechanochemistry Reduced solvent use, potential for novel reactivity.Exploration of solid-state reaction pathways.

Advanced Computational Approaches for Predictive Material Design

Advanced computational methods are becoming indispensable tools for accelerating the design and discovery of new materials based on this compound. These in silico approaches allow for the prediction of material properties and the simulation of molecular behavior, which can guide experimental efforts and reduce the need for time-consuming and resource-intensive trial-and-error synthesis.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for investigating the interactions of this compound and its derivatives with biological targets or other molecules. scirp.orgbiointerfaceresearch.com For instance, molecular docking can be used to predict the binding affinity and mode of interaction of a molecule with a specific protein, which is crucial for the design of new therapeutic agents. scirp.org MD simulations can then provide insights into the dynamic behavior and stability of the molecule-protein complex over time. biointerfaceresearch.com

Quantitative Structure-Property Relationship (QSPR) modeling is another valuable computational tool. nih.gov By establishing a mathematical relationship between the molecular structure of a compound and its physicochemical properties, QSPR models can be used to predict the properties of novel derivatives of this compound before they are synthesized. nih.gov This can aid in the design of molecules with desired characteristics, such as improved solubility, stability, or specific electronic properties.

The application of these computational approaches can be particularly beneficial in the design of polymers and liquid crystals incorporating this compound. By simulating the arrangement and interactions of these molecules, researchers can predict the resulting material's bulk properties, such as its thermal stability, mechanical strength, and optical characteristics. This predictive capability is essential for the development of advanced materials for a variety of applications.

A summary of the application of these computational methods is provided in Table 2.

Computational MethodApplication in Material DesignPredicted Properties
Molecular Docking Predicting interactions with biological targets.Binding affinity, interaction modes. scirp.org
Molecular Dynamics (MD) Simulation Simulating the dynamic behavior of molecules and materials. biointerfaceresearch.comConformational changes, stability of complexes. biointerfaceresearch.com
Quantitative Structure-Property Relationship (QSPR) Predicting physicochemical properties from molecular structure. nih.govSolubility, boiling point, electronic properties. nih.gov
Density Functional Theory (DFT) Calculating electronic structure and properties.Reactivity, spectroscopic properties.

Diversification of Materials Applications Beyond Current Scope

While this compound and its parent compounds have established applications, particularly in the synthesis of liquid crystal polymers, emerging research is focused on diversifying their use in other advanced materials. researchgate.netnih.govtubitak.gov.tr The unique combination of a rigid aromatic core with reactive hydroxyl and acetyl groups makes this compound a versatile building block for a wide range of functional materials.

One area of active investigation is the development of novel polymers with tailored properties. By incorporating this compound into polyester (B1180765) or polycarbonate backbones, it is possible to create materials with enhanced thermal stability, mechanical strength, and specific optical properties. google.com These polymers could find applications in high-performance plastics, specialty coatings, and advanced composites.

The potential for this compound and its derivatives in the biomedical field is also being explored. The phenolic and ester moieties suggest possibilities for applications in drug delivery systems, where the compound could act as a linker that is cleaved under specific physiological conditions to release a therapeutic agent. Furthermore, derivatives of similar phenolic compounds have shown promise in skin therapy for their anti-inflammatory and wound-healing properties. chemicalbook.com

In the realm of electronic materials, the aromatic structure of this compound suggests its potential use in the synthesis of organic semiconductors or dielectrics. By modifying its structure to tune its electronic properties, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and capacitors.

The exploration of these new application areas is driven by the desire to create novel materials with enhanced performance and functionality. A summary of potential future applications is presented in Table 3.

Application AreaPotential Role of this compoundDesired Material Properties
Advanced Polymers Monomer or additive.High thermal stability, mechanical strength, specific optical properties. google.com
Biomedical Materials Drug delivery systems, tissue engineering scaffolds.Biocompatibility, controlled release characteristics.
Electronic Materials Component of organic semiconductors or dielectrics.Tunable electronic properties, processability.
Liquid Crystals Mesogenic core unit.Wide mesophase range, specific electro-optical properties. researchgate.netnih.govtubitak.gov.tr

Sustainable and Green Chemistry Considerations in Synthesis and Application

In line with the global push towards sustainability, a significant focus of future research on this compound will be on incorporating green chemistry principles throughout its life cycle. This includes the development of environmentally benign synthesis methods, the use of renewable resources, and the design of products that are safe and biodegradable.

The application of green chemistry metrics, such as atom economy, E-factor, and process mass intensity (PMI), will be crucial in evaluating the sustainability of different synthetic routes. The goal is to develop processes that maximize the incorporation of starting materials into the final product while minimizing waste generation.

The use of greener solvents is another key aspect of sustainable synthesis. Research is ongoing to replace traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-derived solvents. Solvent-free reaction conditions, where possible, are also being explored.

Future research will likely see a greater integration of these sustainable and green chemistry considerations into all aspects of the research and development of this compound and its applications. A summary of these considerations is provided in Table 4.

Green Chemistry PrincipleApplication in Synthesis and Use of this compound
Waste Prevention Development of high-yield, low-byproduct synthetic routes.
Atom Economy Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks Sourcing precursors from biomass or other renewable sources. rsc.org
Design for Degradation Creating products that break down into innocuous substances after their use.
Safer Solvents and Auxiliaries Replacing hazardous solvents with greener alternatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.